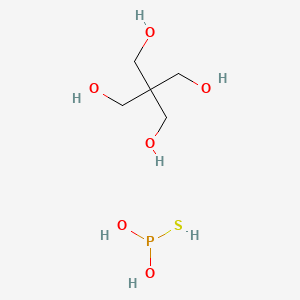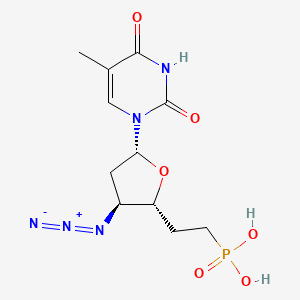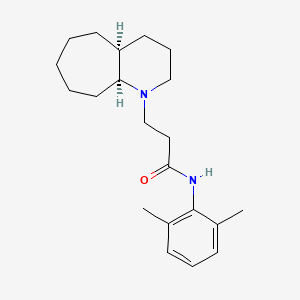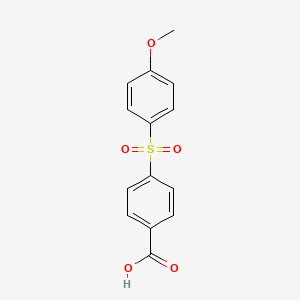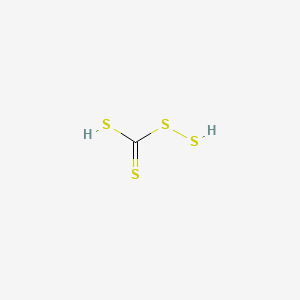
Tetrathioperoxycarbonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrathioperoxycarbonic acid is an intriguing compound with the molecular formula CH₂S₄. It is characterized by the presence of four sulfur atoms bonded to a central carbon atom, forming a unique structure. This compound is part of the broader family of thiocarbonates, which are known for their diverse chemical properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrathioperoxycarbonic acid typically involves the reaction of carbon disulfide (CS₂) with sodium hydrosulfide (NaSH). The reaction proceeds as follows: [ \text{CS}_2 + 2 \text{NaSH} \rightarrow \text{Na}_2\text{CS}_3 + \text{H}_2\text{S} ] This reaction yields sodium trithiocarbonate, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves the controlled reaction of carbon disulfide with sodium hydrosulfide under specific conditions to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrathioperoxycarbonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: Reduction reactions can yield simpler thiocarbonates or other sulfur derivatives.
Substitution: The sulfur atoms in the compound can be substituted with other nucleophiles, leading to the formation of diverse products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction may produce simpler thiocarbonates or sulfides .
Applications De Recherche Scientifique
Tetrathioperoxycarbonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Its unique structure makes it a subject of interest in studies related to sulfur metabolism and enzymatic reactions involving sulfur.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-related pathways.
Industry: It is used in the production of specialized chemicals and materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of tetrathioperoxycarbonic acid involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various sulfur-containing intermediates and products. The pathways involved often include nucleophilic substitution and redox reactions, which are facilitated by the unique electronic properties of the sulfur atoms in the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Monothiocarbonate (CO₂S²⁻): Contains one sulfur atom and two oxygen atoms.
Dithiocarbonate (COS₂²⁻): Contains two sulfur atoms and one oxygen atom.
Trithiocarbonate (CS₃²⁻): Contains three sulfur atoms.
Uniqueness
Tetrathioperoxycarbonic acid is unique due to its four sulfur atoms bonded to a single carbon atom, which imparts distinct chemical properties and reactivity compared to other thiocarbonates. This makes it particularly valuable in specialized chemical synthesis and research applications .
Propriétés
Numéro CAS |
13074-70-9 |
|---|---|
Formule moléculaire |
CH2S4 |
Poids moléculaire |
142.3 g/mol |
Nom IUPAC |
disulfanylmethanedithioic acid |
InChI |
InChI=1S/CH2S4/c2-1(3)5-4/h4H,(H,2,3) |
Clé InChI |
YLMCXNYRFRRKDI-UHFFFAOYSA-N |
SMILES canonique |
C(=S)(S)SS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
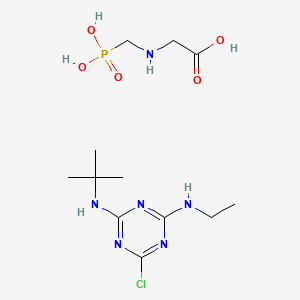
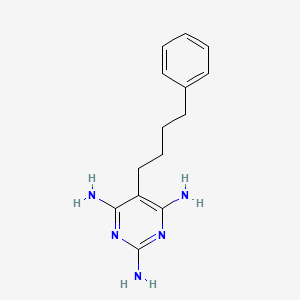

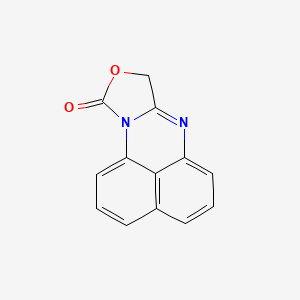
![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
